molecular formula C14H24N2O10 B13905953 Methyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid

Methyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid

Cat. No.: B13905953
M. Wt: 380.35 g/mol
InChI Key: MKJRUTKDNWBOBN-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid is a chemical compound with the molecular formula C6H11NO3. It is known for its unique structure, which includes an oxetane ring, an amino group, and an ester functional group. This compound is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminooxetan-3-yl)acetate typically involves the reaction of oxetane derivatives with amino acids or their esters. One common method includes the reaction of 3-aminooxetane with methyl bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of Methyl 2-(3-aminooxetan-3-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminooxetan-3-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-aminooxetan-3-yl)acetate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminooxetan-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-aminooxetan-3-yl)acetate is unique due to the presence of both an amino group and an oxetane ring, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C14H24N2O10

Molecular Weight

380.35 g/mol

IUPAC Name

methyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid

InChI

InChI=1S/2C6H11NO3.C2H2O4/c2*1-9-5(8)2-6(7)3-10-4-6;3-1(4)2(5)6/h2*2-4,7H2,1H3;(H,3,4)(H,5,6)

InChI Key

MKJRUTKDNWBOBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(COC1)N.COC(=O)CC1(COC1)N.C(=O)(C(=O)O)O

Origin of Product

United States

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